DL-Methioninol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Methioninol can be synthesized through several methods. One common approach involves the reduction of methionine derivatives. For instance, the reduction of methionine sulfoxide can yield this compound. Another method involves the reaction of acrolein cyanohydrin with methyl mercaptan, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of DL-methionine. This process involves the acetylation of DL-methionine to form N-acetyl DL-methionine, which is then enzymatically converted to this compound using amino acylase .

Análisis De Reacciones Químicas

Key Reactions:

-

Hydantoin Formation :

\text{C}_3\text{H}_4\text{O acrolein }+\text{HCN}+\text{CH}_3\text{SH}+\frac{5}{2}(\text{NH}_4)_2\text{CO}_3\rightarrow \text{C}_6\text{H}_{10}\text{N}_2\text{SO}_2\(\text{hydantoin})+\frac{3}{2}\text{H}_2\text{CO}_3+4\text{NH}_3+2\text{H}_2\text{O} -

DL-Methionine Salt Formation :

\text{C}_6\text{H}_{10}\text{N}_2\text{SO}_2+2\text{NaOH}\rightarrow \text{C}_5\text{H}_{11}\text{NO}_2\text{S}\(\text{DL methionine})+\text{Na}_2\text{CO}_3+\text{H}_2\text{O}

Hydantoin undergoes saponification with NaOH to form the sodium salt of DL-methionine:

Protonation/Deprotonation Reactions:

Reaction:

\text{C}_5\text{H}_{10}\text{NO}_2\text{S}^-+\text{H}^+\rightarrow \text{C}_5\text{H}_{11}\text{NO}_2\text{S}\(\text{DL methionine})

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔᵣH° (enthalpy) | 1407 ± 9.2 kJ/mol | CIDC | |

| ΔᵣG° (Gibbs free energy) | 1376 ± 13 kJ/mol | CIDC |

These values highlight the high energy barrier for protonation, typical of amino acid equilibria .

Industrial Production and Environmental Impact

-

Raw Materials : Propylene, hydrogen sulfide, ammonia, and cyanide derivatives are used to synthesize intermediates like acrolein and methyl mercaptan .

-

Challenges :

Biological and Nutritional Reactions

DL-Methionine is metabolized via enzymes such as:

-

Methionine adenosyltransferase (MAT) : Converts methionine to S-adenosylmethionine (SAMe) .

-

Cystathionine β-synthase (CBS) : Facilitates homocysteine conversion to cystathionine .

Enzyme Activity in Broilers (30-day study):

| Enzyme | DL-Met Group (Activity) | L-Met Group (Activity) |

|---|---|---|

| MAT (pg/mL) | 15.61 | 14.42 |

| CBS (pg/mL) | 154.29 | 157.70 |

DL-Methionine supplementation increased plasma uric acid and albumin levels compared to controls .

Analytical Methods

Aplicaciones Científicas De Investigación

DL-Methioninol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various methionine derivatives and other sulfur-containing compounds.

Medicine: It has potential therapeutic applications due to its ability to modulate ion channels and its involvement in metabolic pathways.

Mecanismo De Acción

The mechanism by which DL-Methioninol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit SDK and TREK-1 channels in COS cells, which are involved in regulating ion flow across cell membranes . This inhibition can affect various physiological processes, including cell excitability and signal transduction.

Comparación Con Compuestos Similares

DL-Methionine: A racemic mixture of D- and L-methionine, used as a dietary supplement and in animal feed.

L-Methionine: The naturally occurring form of methionine, essential for protein synthesis and various metabolic processes.

Uniqueness of DL-Methioninol: this compound is unique due to its specific structural features and its ability to inhibit certain ion channels. Unlike DL-methionine and L-methionine, this compound has a hydroxyl group, which allows it to participate in different chemical reactions and potentially offer distinct therapeutic benefits.

Actividad Biológica

DL-Methioninol is a derivative of the amino acid methionine, specifically the alcohol form. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology. This article delves into the biological activity of this compound, highlighting its effects on growth performance, metabolism, and cellular functions based on various studies.

Overview of this compound

This compound is often used in dietary supplements and animal feed as a source of sulfur-containing amino acids. It plays a crucial role in protein synthesis, methylation reactions, and as a precursor for other biologically significant molecules. The biological activity of this compound can be assessed through its impact on growth performance in livestock, its metabolic effects in humans, and its cellular mechanisms.

Animal Studies

- Growth Performance in Pigs : A study compared the effects of dietary supplementation with L-methionine (L-Met) versus DL-methionine (DL-Met) on pigs. The results indicated no significant differences in average daily gain (ADG), average daily feed intake (ADFI), or feed conversion ratio (G:F) between the two groups. Both forms were found to be similarly effective in promoting muscle gene expression related to growth .

- Broiler Chickens : A meta-analysis reported that DL-Met was approximately 94.97% as efficacious as L-Met concerning ADG and 95.63% for feed conversion ratio (FCR). However, further analysis suggested that the biological efficiency of DL-Met was lower than that of L-Met when considering different dietary conditions .

- Fish Nutrition : In Nile tilapia, supplementation with DL-methionyl-DL-methionine improved growth performance and intestinal health, indicating its beneficial role in aquatic nutrition .

Metabolic Effects

This compound has been studied for its metabolic impacts, particularly in human nutrition where it has been used in total parenteral nutrition (TPN). Research indicated that D-methionine utilization was poor when administered as part of a TPN solution containing other amino acids. This suggests that while this compound can be beneficial, its efficacy may vary based on the nutritional context .

Cellular Mechanisms

Recent studies have explored the cellular effects of this compound:

- Intestinal Cell Proliferation : In squabs, supplementation with DL-Met significantly increased the proliferation and differentiation of intestinal epithelial cells. Markers such as Ki67 and PCNA showed enhanced expression, indicating that this compound promotes intestinal health by fostering cell growth and differentiation .

- Mechanistic Insights : The compound was found to enhance Wnt/β-catenin signaling pathways by upregulating membrane receptor FZD7 expression, which is crucial for cellular communication and development .

Case Studies

- Total Parenteral Nutrition : A clinical study involving morbidly obese patients post-gastric bypass surgery demonstrated that patients receiving TPN with DL-methionine had higher plasma methionine levels compared to those receiving L-methionine solutions. However, a significant portion of infused D-methionine was excreted unmetabolized, indicating challenges in utilization during TPN .

Propiedades

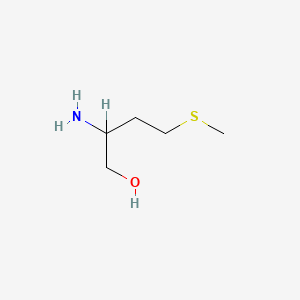

IUPAC Name |

2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951606 | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-83-0, 16720-80-2, 2899-37-8 | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylthio)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16720-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.